molecular formula C8H18O3 B044248 Triethyl orthoacetate CAS No. 78-39-7

Triethyl orthoacetate

Cat. No.: B044248
CAS No.: 78-39-7
M. Wt: 162.23 g/mol
InChI Key: NDQXKKFRNOPRDW-UHFFFAOYSA-N
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Description

Triethyl orthoacetate is an organic compound with the formula CH₃C(OC₂H₅)₃. It is the ethyl orthoester of acetic acid and appears as a colorless oily liquid. This compound is primarily used in organic synthesis for acetylation and is also involved in the Johnson-Claisen rearrangement .

Mechanism of Action

Target of Action

Triethyl orthoacetate, also known as 1,1,1-Triethoxyethane, is primarily used in organic synthesis . Its primary targets are various organic compounds that undergo acetylation . It is also used in the Johnson-Claisen rearrangement .

Mode of Action

This compound interacts with its targets through a process known as acetylation . This involves the transfer of an acetyl group from the orthoacetate to the target molecule . In the Johnson-Claisen rearrangement, it acts as a reagent to facilitate the rearrangement of allylic alcohols .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the acetylation pathway . Acetylation is a critical process in organic chemistry, affecting the structure and function of molecules . Additionally, it plays a role in the Johnson-Claisen rearrangement, a reaction that results in the formation of γ,δ-unsaturated esters .

Pharmacokinetics

It’s worth noting that its physical properties, such as its boiling point (142°c) and density (0885 g/mL at 25°C), can influence its behavior in a chemical reaction .

Result of Action

The result of this compound’s action is the acetylation of target molecules, altering their structure and potentially their function . In the context of the Johnson-Claisen rearrangement, it helps facilitate the rearrangement of allylic alcohols to form γ,δ-unsaturated esters .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is stable in alkaline conditions but decomposes in the presence of water and acidic media . It is also flammable and should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . Its efficacy and stability can be affected by these and other environmental factors .

Preparation Methods

Triethyl orthoacetate can be synthesized through several methods. One common method involves the reaction of acetonitrile with ethanol in the presence of hydrogen chloride. The process involves three main steps:

Chemical Reactions Analysis

Triethyl orthoacetate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acids, bases, and various solvents such as ethanol and toluene. The major products formed from these reactions are acetic acid, ethanol, and various esters.

Comparison with Similar Compounds

Triethyl orthoacetate is similar to other orthoesters such as trimethyl orthoformate and triethyl orthoformate. it is unique in its ability to introduce acetate groups and its involvement in the Johnson-Claisen rearrangement . Similar compounds include:

This compound stands out due to its specific applications in acetylation and the Johnson-Claisen rearrangement, making it a valuable reagent in organic chemistry.

Properties

IUPAC Name

1,1,1-triethoxyethane
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InChI

InChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NDQXKKFRNOPRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(OCC)OCC
Source PubChem
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Molecular Formula

C8H18O3
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DSSTOX Substance ID

DTXSID4058815
Record name Ethane, 1,1,1-triethoxy-
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Molecular Weight

162.23 g/mol
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Physical Description

Colorless liquid; [Aldrich MSDS]
Record name 1,1,1-Triethoxyethane
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CAS No.

78-39-7
Record name Triethyl orthoacetate
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Record name 1,1,1-Triethoxyethane
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Record name Triethyl orthoacetate
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Record name Ethane, 1,1,1-triethoxy-
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Record name Ethane, 1,1,1-triethoxy-
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Record name Triethyl orthoacetate
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Record name 1,1,1-TRIETHOXYETHANE
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Synthesis routes and methods

Procedure details

410 g (10 moles) of acetonitrile and 483 g (10.5 moles) of ethanol are dissolved in 900 g of decaline and the mixture is cooled to -10° C. With stirring, 383 g (10.5 moles) of anhydrous hydrogen chloride is introduced directly into the solution. The HCl introduction period amounts to 80 minutes, the temperature increasing, despite continued refrigeration, to +7° C. After completion of the HCl introduction, the temperature is raised to 30° C.; after 2.5 hours the imidoethyl ester hydrochloride crystallizes out; then stirring is continued at 30° C. for another 11 hours. 1150 grams of ethanol (25 moles) is then added to the solution and it is neutralized against methyl red with 115 g of a 20% solution of sodium ethylate in ethanol. After the neutralization, the temperature is raised to 35° C. and the mixture is stirred for 5 hours. After it has been chilled to 10° C., the ammonium chloride is centrifuged out and washed with decaline. The combined filtrates are treated, after chloride determination (titration with AgNO3), with an appropriate excess of sodium ethanolate (35 g of 20% solution of sodium ethanolate in ethanol). The filtrate thus treated is distilled in vacuo in a packed column. 1414 g of triethyl orthoacetate (B.P. 66°-68° C. at 41 Torr) is obtained (8.73 moles= 87.3% with respect to acetonitrile input and 91.2% with respect to reacted acetonitrile). After the acetamide has been filtered out of the sump phase, the decaline thus purified can be reused.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of triethyl orthoacetate?

A1: this compound has the molecular formula C8H18O3 and a molecular weight of 162.23 g/mol. Its structure consists of a central carbon atom bonded to three ethoxy groups (–OCH2CH3) and a methyl group (–CH3).

Q2: What is the Johnson-Claisen rearrangement, and how is this compound involved?

A2: The Johnson-Claisen rearrangement is a [] useful reaction in organic chemistry that involves the thermal rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. This compound can react with allylic alcohols in the presence of an acid catalyst, forming an intermediate allyl vinyl ether, which then undergoes the Johnson-Claisen rearrangement []. This reaction offers a valuable method for synthesizing γ,δ-unsaturated esters, which are important building blocks for various organic molecules.

Q3: How can this compound be used for the synthesis of heterocycles?

A3: this compound is a valuable reagent in the synthesis of various heterocyclic compounds [, , , , , , ]. For instance, it reacts with 2-aminonicotinamides in the presence of acetic acid to yield substituted pyrido[2,3-d]pyrimidines [].

Q4: Can this compound be used for esterification reactions?

A4: Yes, this compound can be employed as an alternative reagent for the esterification of carboxylic acids. This method, often carried out in ionic liquids, offers a milder and environmentally friendly approach compared to traditional methods using strong acids [].

Q5: How does the structure of this compound influence its reactivity in the Johnson-Claisen rearrangement?

A5: The steric bulk of the ethoxy groups in this compound can influence the stereochemical outcome of the Johnson-Claisen rearrangement []. The size of the orthoester employed (e.g., trimethyl orthoacetate vs. This compound) can also impact the diastereoselectivity of the reaction [].

Q6: What analytical techniques are commonly used to characterize and quantify this compound?

A7: Gas chromatography (GC) is a widely employed technique for the analysis of this compound purity []. Other common techniques include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide valuable information about the compound's structure, purity, and composition.

Q7: Are there any viable alternatives to this compound in its various applications?

A9: Depending on the specific application, alternative reagents like other orthoesters (e.g., trimethyl orthoacetate, triethyl orthoformate) [], or different synthetic strategies might be considered.

Q8: What are potential future research directions for this compound?

A8: Future research could focus on:

  • Exploring its application in the development of novel materials, such as ordered nanoporous carbon membranes for gas separation [].

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